

# IUPAC name for C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub>

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## Compound of Interest

Compound Name: 3-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B1369970

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An In-Depth Technical Guide to the Isomers of C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub>: Nomenclature, Properties, and Synthesis

## Introduction

The molecular formula C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub> represents a multitude of structural isomers, each possessing distinct chemical identities and functionalities. This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a singular IUPAC name to explore the rich isomeric landscape of this formula. As a Senior Application Scientist, the objective is not merely to list names but to provide a deeper understanding of the structural nuances that dictate the properties, synthesis, and applications of these compounds. We will delve into the primary aromatic isomers, focusing on the causality behind their synthetic pathways and their utility as versatile chemical building blocks. The core of this document is built on the principles of scientific integrity, providing detailed, verifiable protocols and grounding all claims in authoritative references.

## Part 1: Navigating the Isomeric Landscape of C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub>

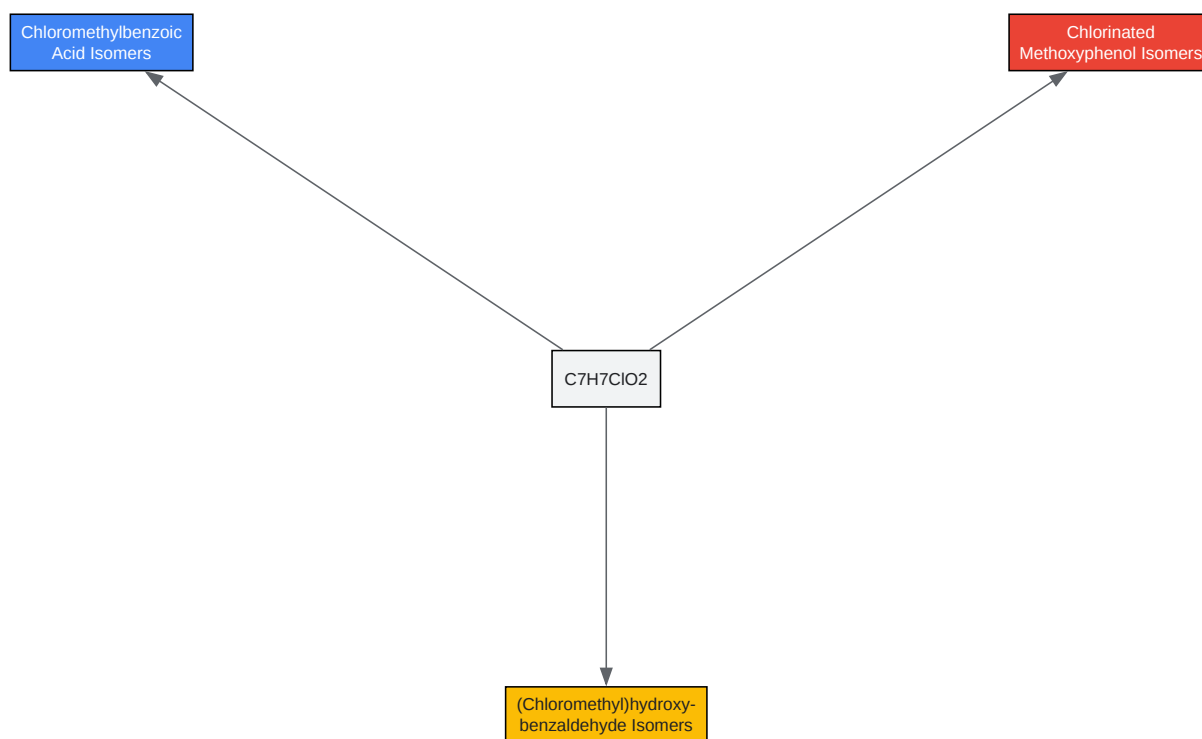
A molecular formula alone is a starting point; the arrangement of atoms defines the substance. For C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub>, the presence of seven carbon atoms and a low hydrogen-to-carbon ratio strongly suggests an aromatic core, specifically a substituted benzene ring. The remaining atoms—one chlorine, two oxygens, and the requisite hydrogens—can be arranged as various functional groups, leading to several classes of isomers.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these structures, ensuring unambiguous communication.<sup>[1][2]</sup> Key principles for naming substituted benzenes include identifying the parent molecule (which may be benzene or a common derivative like benzoic acid or phenol), numbering the ring carbons to give substituents the lowest possible locants, and listing substituents alphabetically.<sup>[3][4][5]</sup> For disubstituted benzenes, the historical prefixes ortho- (1,2), meta- (1,3), and para- (1,4) are also commonly used and accepted by IUPAC.<sup>[1][4]</sup>

The primary isomer classes for C<sub>7</sub>H<sub>7</sub>ClO<sub>2</sub> that will be explored in this guide are:

- Chloromethylbenzoic Acids: Where the benzene ring is substituted with a carboxylic acid group (-COOH) and a chloromethyl group (-CH<sub>2</sub>Cl).
- Chlorinated Methoxyphenols: Featuring a hydroxyl group (-OH), a methoxy group (-OCH<sub>3</sub>), and a chlorine atom (-Cl) on the benzene ring.
- (Chloromethyl)hydroxybenzaldehydes: Characterized by an aldehyde group (-CHO), a hydroxyl group (-OH), and a chloromethyl group (-CH<sub>2</sub>Cl).

The logical relationship between these classes based on the molecular formula can be visualized as follows:



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Caption: Major aromatic isomer classes for the molecular formula C7H7ClO2.

## Part 2: The (Chloromethyl)benzoic Acid Isomers

This class of isomers is of significant interest in medicinal chemistry and organic synthesis due to the dual reactivity of the acidic carboxyl group and the electrophilic chloromethyl group.[6]

### 4-(Chloromethyl)benzoic Acid: The para Isomer

This is one of the most commercially significant isomers, widely used as a key intermediate.

- IUPAC Name: 4-(Chloromethyl)benzoic acid[7]
- Common Names: p-Chloromethylbenzoic acid,  $\alpha$ -Chloro-p-toluic acid[6][8]
- CAS Number: 1642-81-5[7][8]

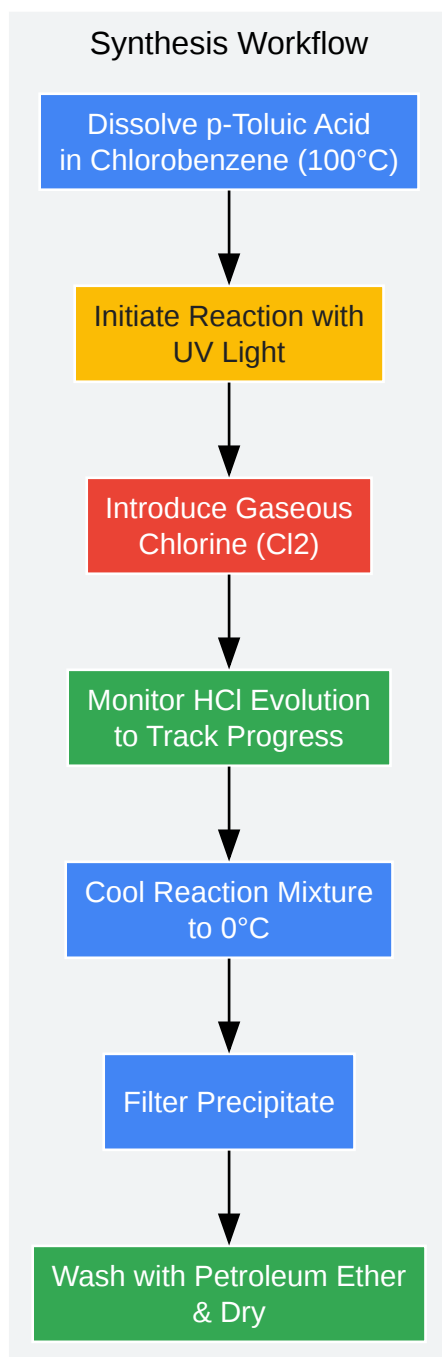
#### Physicochemical Properties

Property	Value	Source
Molecular Weight	170.59 g/mol	[7]
Appearance	White to slightly yellow crystalline powder	[6][9]
Melting Point	201-202 °C	[6][9]
Solubility	Slightly soluble in Chloroform, Methanol. Sparingly soluble in water.	[9][10]
pKa	4.11 $\pm$ 0.10 (Predicted)	[6]

#### Synthesis Protocol: Free-Radical Chlorination of p-Toluic Acid

The most direct synthesis relies on the selective chlorination of the methyl group of 4-methylbenzoic acid (p-toluic acid). The choice of a free-radical pathway is critical to favor side-chain halogenation over electrophilic aromatic substitution on the ring.

Workflow Diagram:



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Caption: Experimental workflow for the synthesis of 4-(chloromethyl)benzoic acid.

Detailed Methodology:[\[11\]](#)

- **Dissolution:** In a suitable reaction vessel equipped with a reflux condenser, gas inlet, and UV lamp, dissolve 272 parts of 4-methyl-benzoic acid in 750 parts of chlorobenzene. Heat the mixture to 100 °C with stirring until a clear solution is obtained.
- **Chlorination:** While maintaining the temperature at 100 °C, initiate the reaction by activating the UV light source. Introduce a steady stream of chlorine gas (Cl<sub>2</sub>) into the solution. The UV light serves to homolytically cleave the Cl-Cl bond, generating chlorine radicals that initiate the side-chain halogenation.
- **Reaction Monitoring:** The reaction produces hydrochloric acid (HCl) as a byproduct. Monitor the progress of the chlorination by trapping and quantifying the evolved HCl gas. The reaction is considered complete when approximately 71 parts of HCl have been formed.
- **Isolation:** Once the reaction is complete, turn off the chlorine supply and UV lamp. Cool the reaction mixture to approximately 0 °C with continuous stirring. The product will precipitate out of the chlorobenzene solution.
- **Purification:** Separate the precipitate by filtration. Wash the filter cake several times with a low-boiling petroleum ether to remove residual chlorobenzene and any unreacted starting material.
- **Drying:** Dry the purified solid under vacuum to yield 4-(chloromethyl)benzoic acid.

**Trustworthiness of Protocol:** This protocol is self-validating through the monitoring of HCl evolution, which provides a direct stoichiometric measure of the reaction's progress. The choice of a non-polar solvent like chlorobenzene and UV initiation ensures selectivity for the desired product over ring chlorination.

**Applications:** 4-(Chloromethyl)benzoic acid is a crucial building block, particularly in pharmaceuticals.<sup>[10]</sup> Its bifunctional nature allows it to be incorporated into complex molecular scaffolds. For example, it is used in the synthesis of Eprosartan, an angiotensin II receptor antagonist for treating hypertension.<sup>[6]</sup>

## Other Isomers: 2- and 3-(Chloromethyl)benzoic Acid

The ortho and meta isomers, 2-(chloromethyl)benzoic acid and 3-(chloromethyl)benzoic acid, are also synthesized and used in organic chemistry, though they are less common than the

para isomer.[10] Their synthesis can be more complex. For instance, 3-(chloromethyl)benzoic acid can be prepared from 3-chlorobenzoyl chloride and paraformaldehyde using a Lewis acid catalyst like zinc chloride or ferric trichloride.[12]

- 3-(Chloromethyl)benzoic acid: IUPAC Name: 3-(chloromethyl)benzoic acid; CAS: 31719-77-4[13]

## Part 3: The Chlorinated Methoxyphenol Isomers

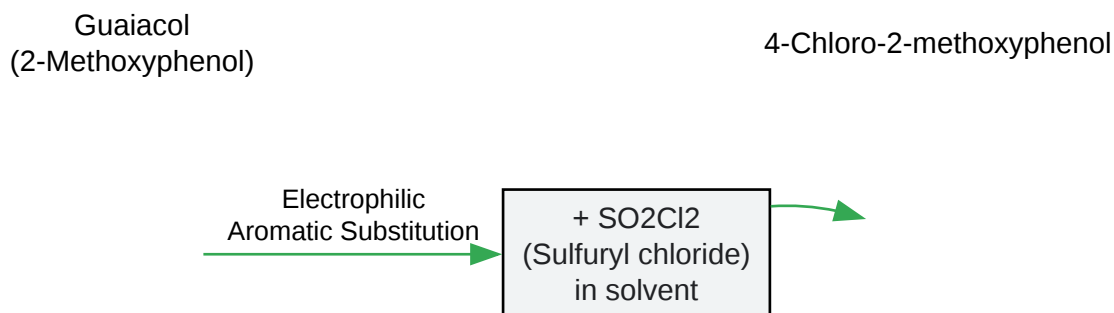
This class of compounds, also known as chloroguaiacols, are notable for their presence as byproducts in the bleaching of wood pulp and as metabolites of other chlorinated aromatic compounds.

### 4-Chloro-2-methoxyphenol

- IUPAC Name: 4-chloro-2-methoxyphenol[14][15]
- Common Name: 4-Chloroguaiacol
- CAS Number: 16766-30-6[15]

This isomer is an important environmental analyte and serves as a reference standard in analytical chemistry. Its synthesis is typically achieved through the selective chlorination of guaiacol (2-methoxyphenol).

Synthesis Pathway Diagram:



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